molecular formula C12H15ClO2 B1400489 4-Tert-butyl-3-methoxybenzoyl chloride CAS No. 35291-92-0

4-Tert-butyl-3-methoxybenzoyl chloride

Cat. No.: B1400489
CAS No.: 35291-92-0
M. Wt: 226.7 g/mol
InChI Key: PVHOIKNETCLFAJ-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-methoxybenzoyl chloride (CAS: N/A; molecular formula: C₁₂H₁₅ClO₂) is an aromatic acyl chloride characterized by a tert-butyl group at the para position and a methoxy group at the meta position relative to the carbonyl chloride functional group. This compound is primarily synthesized via the reaction of 4-tert-butyl-3-methoxybenzoic acid with thionyl chloride (SOCl₂), yielding the acyl chloride after purification . Its steric and electronic properties make it a valuable intermediate in organic synthesis, particularly in the preparation of esters, amides, and heterocyclic compounds. For instance, it has been utilized in the stereoselective synthesis of pyrrolidine derivatives investigated as inhibitors of Hepatitis C virus RNA .

Properties

IUPAC Name

4-tert-butyl-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHOIKNETCLFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728642
Record name 4-tert-Butyl-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35291-92-0
Record name 4-tert-Butyl-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-3-methoxybenzoyl chloride can be synthesized from 4-tert-butyl-3-methoxybenzoic acid. The typical synthetic route involves the reaction of 4-tert-butyl-3-methoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions for approximately 2.5 hours. After the reaction, the mixture is evaporated, and the residue is treated with toluene to obtain the crystalline product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of thionyl chloride as a chlorinating agent and may include additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: It can react with nucleophiles to form addition products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Addition Reactions: Reagents such as Grignard reagents can be used to form addition products.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as amides, esters, and thioesters can be formed.

    Addition Products: The reaction with Grignard reagents can lead to the formation of tertiary alcohols.

Scientific Research Applications

Organic Synthesis

4-Tert-butyl-3-methoxybenzoyl chloride is primarily utilized in organic synthesis as an acyl chloride. It can undergo nucleophilic substitution reactions, where the chloride atom is replaced by various nucleophiles, leading to the formation of:

  • Amides : Formed when reacting with amines.
  • Esters : Produced by reacting with alcohols.
  • Thioesters : Resulting from reactions with thiols.

Additionally, it can participate in addition reactions with reagents like Grignard reagents, yielding tertiary alcohols. This compound's ability to act as a versatile building block makes it essential for synthesizing pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is employed in the preparation of advanced materials such as:

  • Polymers : It can be used to modify polymer properties or create new polymeric materials.
  • Liquid Crystals : The compound's unique chemical structure allows it to be integrated into liquid crystal formulations, enhancing their performance in display technologies.

These applications highlight its significance in developing materials with tailored properties for specific applications.

Biological Studies

The compound plays a crucial role in medicinal chemistry and drug discovery. It is utilized in synthesizing biologically active molecules that can serve as potential drug candidates. For instance:

  • Synthesis of Bioactive Compounds : It has been reported that this compound can be involved in the total synthesis of compounds like echinoside A and salinosporamide A, which exhibit significant biological activity .

This application underscores its importance in pharmaceutical research and development.

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-methoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

3-Tert-butyl-4-methoxybenzoyl Chloride (CAS: 104224-76-2)

This positional isomer features a tert-butyl group at the meta position and a methoxy group at the para position. The altered substitution pattern significantly impacts steric hindrance and electronic effects. While the molecular weight (226.70 g/mol) and formula (C₁₂H₁₅ClO₂) remain identical to the target compound, the shifted substituents may reduce reactivity in nucleophilic acyl substitution due to increased steric shielding of the carbonyl chloride group .

4-(Trichloromethyl)benzoyl Chloride (CAS: N/A)

This derivative replaces the tert-butyl and methoxy groups with a trichloromethyl group. The electron-withdrawing nature of the -CCl₃ group enhances the electrophilicity of the carbonyl carbon, increasing reactivity toward nucleophiles.

Functional Group Variants

4-(4-Phenylbutoxy)benzoyl Chloride (CAS: 108807-05-2)

This compound introduces a bulky 4-phenylbutoxy group at the para position (molecular formula: C₁₇H₁₇ClO₂; molecular weight: 288.77 g/mol). The extended alkoxy chain enhances lipophilicity, improving solubility in nonpolar solvents. However, steric bulk may hinder reactions requiring precise spatial alignment, such as enzyme-targeted acylations .

4-Methoxy-3-methyl-benzenesulfonyl Chloride (CAS: N/A)

Replacing the carbonyl chloride with a sulfonyl chloride group (molecular formula: C₈H₉ClO₃S; molecular weight: 220.67 g/mol) alters the compound’s reactivity. Sulfonyl chlorides are more resistant to hydrolysis but less reactive in Friedel-Crafts acylations compared to benzoyl chlorides .

Table 1: Key Properties of Selected Benzoyl Chloride Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
4-Tert-butyl-3-methoxybenzoyl Cl C₁₂H₁₅ClO₂ 226.70 tert-butyl (para), methoxy (meta) Moderate steric hindrance; used in HCV inhibitor synthesis
3-Tert-butyl-4-methoxybenzoyl Cl C₁₂H₁₅ClO₂ 226.70 tert-butyl (meta), methoxy (para) Higher steric shielding; reduced acylation efficiency
4-(4-Phenylbutoxy)benzoyl Cl C₁₇H₁₇ClO₂ 288.77 4-phenylbutoxy (para) Enhanced lipophilicity; steric challenges
4-(Trichloromethyl)benzoyl Cl C₈H₄Cl₄O 228.47 trichloromethyl (para) High electrophilicity; moisture-sensitive

Research and Application Insights

  • Synthetic Utility : 4-Tert-butyl-3-methoxybenzoyl chloride’s balanced steric and electronic profile makes it preferable for synthesizing sterically demanding intermediates, as demonstrated in antiviral research . In contrast, 4-(trichloromethyl)benzoyl chloride’s reactivity is better suited for rapid acylations under anhydrous conditions .
  • Safety and Handling: Limited safety data are available for this compound. However, structurally related compounds like 4-butoxy-3-chloro-5-methoxybenzaldehyde exhibit undefined hazards, emphasizing the need for caution during handling .
  • Industrial Relevance : Derivatives like 4-(4-phenylbutoxy)benzoyl chloride are patented for pharmaceutical applications, highlighting their role in drug discovery .

Biological Activity

4-Tert-butyl-3-methoxybenzoyl chloride (CAS No. 35291-92-0) is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoyl chloride structure with a tert-butyl and methoxy group, contributing to its unique chemical properties. The molecular formula is C12H15ClO2C_{12}H_{15}ClO_2, with a molecular weight of approximately 228.7 g/mol. Its physical properties include:

PropertyValue
Density1.1 ± 0.1 g/cm³
Boiling Point334.7 ± 35.0 °C
Melting Point150-152 °C
Flash Point125.2 ± 19.4 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Key mechanisms include:

  • Inhibition of Enzymes : The compound acts as an inhibitor of various enzymes involved in metabolic pathways, which can enhance therapeutic outcomes in cancer treatments.
  • Cell Signaling Modulation : It influences cell signaling pathways related to apoptosis and inflammation, potentially leading to reduced tumor growth and improved immune response.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines, including:

  • Lung Cancer (A549)
  • Breast Cancer (MCF-7)
  • Cervical Cancer (HeLa)

Studies have shown that the compound inhibits cell proliferation by interfering with critical signaling pathways, such as those involving the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, which is implicated in tumor immune evasion .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating adenosine receptors. It acts as an antagonist at A2A receptors, which are involved in neuroinflammatory responses. This modulation may help in treating conditions characterized by chronic inflammation.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity and selectivity. For instance:

  • A study reported the synthesis of various derivatives that showed improved efficacy against cancer cell lines compared to the parent compound .
  • Another research highlighted the potential use of this compound in developing new drugs targeting specific cancer pathways .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of this compound on MCF-7 cells, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
  • Case Study on Anti-inflammatory Effects : In vivo studies showed that administration of the compound resulted in decreased levels of pro-inflammatory cytokines in animal models of arthritis, indicating its potential for managing inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Tert-butyl-3-methoxybenzoyl chloride in laboratory settings?

Methodological Answer: The synthesis typically involves chlorination of the corresponding benzoic acid derivative. A standard approach is refluxing 4-Tert-butyl-3-methoxybenzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions, often catalyzed by a small amount of N,N-dimethylformamide (DMF) . Key considerations:

  • Reaction Conditions : Use a 1:3 molar ratio of benzoic acid to SOCl₂. Reflux at 70–80°C for 6–8 hours under nitrogen to prevent moisture ingress.
  • Work-Up : Remove excess SOCl₂ via rotary evaporation under reduced pressure. Purify the crude product via fractional distillation (bp ~135–140°C at 20 mmHg, extrapolated from analogous compounds ).
  • Steric Hindrance : The tert-butyl group may slow reaction kinetics; extended reflux times (up to 12 hours) may be required for full conversion.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., NIST Chemistry WebBook ). The tert-butyl group shows a singlet at δ ~1.3 ppm, while the methoxy group resonates at δ ~3.8 ppm.
  • IR Spectroscopy : Confirm the presence of the carbonyl stretch (C=O) at ~1760–1780 cm⁻¹ and C-Cl at ~550–600 cm⁻¹.
  • HPLC/GC-MS : Assess purity (>98%) using reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use impervious gloves (e.g., nitrile), sealed goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors .
  • Storage : Store under inert gas (argon/nitrogen) in moisture-resistant containers at 2–8°C. Avoid contact with water, alcohols, or bases to prevent violent hydrolysis .
  • Spill Management : Neutralize spills with sodium bicarbonate or dry sand. Collect residues in labeled hazardous waste containers .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer: The bulky tert-butyl group adjacent to the carbonyl carbon creates steric hindrance, reducing reaction rates with nucleophiles (e.g., amines, alcohols). Strategies to mitigate this:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states and enhance nucleophilicity .
  • Temperature Control : Increase reaction temperatures (e.g., 60–80°C) to overcome activation barriers.
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to polarize the carbonyl group, facilitating nucleophilic attack .

Q. What analytical challenges arise when distinguishing this compound from structural analogs (e.g., 4-Tert-butyl-2-methoxy derivatives)?

Methodological Answer:

  • Chromatographic Separation : Use high-resolution LC-MS with a phenyl-hexyl column to resolve positional isomers based on retention time differences.
  • Mass Spectrometry : Analyze fragmentation patterns. The tert-butyl group often generates a prominent [M – C(CH₃)₃]⁺ ion at m/z 167 (calculated for C₈H₇O₂Cl) .
  • 2D NMR (COSY, NOESY) : Correlate coupling between methoxy protons and aromatic protons to confirm substitution patterns .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points) for this compound?

Methodological Answer:

  • Experimental Validation : Reproduce synthesis and purification under controlled conditions (e.g., reduced pressure for boiling point measurements).
  • Literature Cross-Referencing : Compare data from authoritative sources (e.g., NIST, PubChem) and prioritize peer-reviewed studies over vendor catalogs .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to confirm thermal stability ranges .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butyl-3-methoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
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